8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine
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Overview
Description
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-4-chloro-6-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. This interaction can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the bromine and pyrimidine components.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrimidine core but have different substituents and biological activities.
Uniqueness
8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C8H2BrClF3N3 |
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Molecular Weight |
312.47 g/mol |
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H2BrClF3N3/c9-4-2-14-1-3-5(4)15-7(8(11,12)13)16-6(3)10/h1-2H |
InChI Key |
NHPIQVLBZRAPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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